Saflufenacil-M800H08

Description

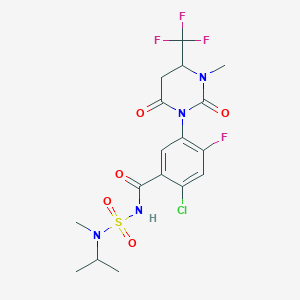

Saflufenacil-M800H08 is a metabolite of the herbicide saflufenacil, a protoporphyrinogen oxidase (PPO) inhibitor widely used in agriculture for broadleaf weed control. While the parent compound saflufenacil is well-documented for its mode of action and environmental persistence, its metabolite M800H08 is critical for residue analysis in food and environmental monitoring. This metabolite serves as a high-purity reference material to ensure accurate quantification of saflufenacil residues, adhering to regulatory limits set by agencies such as the EPA and EFSA .

M800H08 is synthesized and purified to meet international quality standards (e.g., ISO/IEC 17025), ensuring reliability in analytical workflows. Laboratories rely on it for instrument calibration, method validation, and quality control, particularly in detecting trace residues in complex matrices like soil, water, and crops .

Properties

Molecular Formula |

C17H19ClF4N4O5S |

|---|---|

Molecular Weight |

502.9 g/mol |

IUPAC Name |

2-chloro-4-fluoro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)-1,3-diazinan-1-yl]-N-[methyl(propan-2-yl)sulfamoyl]benzamide |

InChI |

InChI=1S/C17H19ClF4N4O5S/c1-8(2)25(4)32(30,31)23-15(28)9-5-12(11(19)6-10(9)18)26-14(27)7-13(17(20,21)22)24(3)16(26)29/h5-6,8,13H,7H2,1-4H3,(H,23,28) |

InChI Key |

XFPWMVFLTRXCSA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N(C)S(=O)(=O)NC(=O)C1=CC(=C(C=C1Cl)F)N2C(=O)CC(N(C2=O)C)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Saflufenacil-M800H08 involves the reaction between a substituted aniline and an oxazinone. Specifically, 2-chloro-4-fluoro-5-aminobenzoic acid and 2-dimethylamino-4-(trifluoromethyl)-6H-1,3-oxazin-6-one are heated in acetic acid to form the ring systems of the herbicide. This reaction yields the product in over 90% yield, followed by further standard chemical transformations to generate the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The compound is then subjected to various purification steps, including crystallization and filtration, to obtain the final product suitable for agricultural use .

Chemical Reactions Analysis

Structural Analysis

Saflufenacil-M800H08 has the molecular formula C₁₇H₁₉ClF₄N₄O₅S and a molecular weight of 502.9 g/mol . Its structure derives from saflufenacil through specific transformation steps, including uracil ring demethylation and degradation of the N-methyl-N-isopropylsulfonamide group .

Metabolic Pathways

Saflufenacil undergoes three primary metabolic reactions in biological systems:

-

N-Demethylation of the uracil ring : Results in the formation of M800H01 and M800H07 .

-

Degradation of the sulfonamide group : Converts the N-methyl-N-isopropylsulfonamide moiety to an unsubstituted sulfonamide (e.g., M800H03) .

-

Uracil ring cleavage : Forms a phenyl-N-methylurea fragment (e.g., M800H07) .

In rats, M800H08 is a minor metabolite, while M800H01 (3.5–9.1% of the dose) and M800H07 (0.6–4.6% of the dose) dominate urinary excretion .

Environmental Degradation

In aerobic soil, saflufenacil primarily converts to M800H08 and M800H07 . Both metabolites exhibit mobility:

The degradation is influenced by microbial activity and sunlight exposure .

Analytical Characterization

Residues of M800H08 are quantified using LC-MS/MS methods:

A correction for chlorine isotope interference (³⁷Cl) is applied during quantitation .

Comparison of Saflufenacil and Its Metabolites

Regulatory and Toxicological Insights

-

Toxicokinetics : Saflufenacil is rapidly absorbed and excreted, with sex-specific excretion patterns (higher biliary excretion in male rats) .

-

Mode of Action : Inhibition of protoporphyrinogen oxidase (PPO), leading to heme biosynthesis disruption .

-

Safety : Classified as low acute toxicity (Toxicity Category III/IV) with primary hematopoietic effects .

Scientific Research Applications

Saflufenacil-M800H08 has a wide range of scientific research applications:

Chemistry: It is used to study the mechanisms of herbicidal action and the development of new herbicides.

Biology: The compound is used to investigate the effects of herbicides on plant physiology and biochemistry.

Medicine: Research is ongoing to explore its potential use in developing new drugs with similar mechanisms of action.

Industry: This compound is used in the agricultural industry for weed control, contributing to increased crop yields and reduced labor costs

Mechanism of Action

Saflufenacil-M800H08 works by inhibiting the enzyme protoporphyrinogen IX oxidase (PPO). This inhibition prevents the formation of chlorophyll, leading to the accumulation of protoporphyrin IX, a potent photosensitizer. The activated oxygen causes lipid peroxidation, resulting in the rapid loss of membrane integrity and function. The visible effects on plants include chlorosis and necrosis .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Saflufenacil-M800H08 with structurally or functionally related compounds, focusing on regulatory applications, chemical properties, and analytical relevance.

Table 1: Key Compounds for Residue and Pharmaceutical Analysis

| Compound Name | CAS No. | Primary Use | Regulatory Relevance | Purity Grade |

|---|---|---|---|---|

| This compound | 689276 | Pesticide residue analysis | EPA, EFSA compliance | ≥98% |

| Fenbendazole Sulphone | 54029-20-8 | Veterinary drug impurity analysis | Ph. Eur., USP standards | ≥95% |

| Sulconazole Nitrate | 61318-91-0 | Antifungal API quantification | FDA, ICH guidelines | ≥99% |

| Sulfacetamide Sodium | 6209-17-2 | Antibacterial drug analysis | USP, JP monographs | ≥98% |

| Oxfendazole | 54029-20-8 | Anthelmintic drug analysis | EMA, WHO standards | ≥97% |

Key Comparisons:

Analytical Scope :

- This compound is specialized for environmental and food safety monitoring, targeting herbicide residues .

- Fenbendazole Sulphone and Oxfendazole are veterinary drug standards, focusing on impurity profiling and pharmacokinetic studies .

- Sulconazole Nitrate and Sulfacetamide Sodium are pharmaceutical reference materials for human drug quality control .

Fenbendazole Sulphone contains a sulfonyl group critical for its anthelmintic activity, whereas M800H08 lacks such functional groups, reflecting its role as a non-active metabolite .

Regulatory Stringency: M800H08 must comply with stricter environmental residue limits (e.g., EU MRLs of 0.01 mg/kg in foodstuffs) compared to pharmaceutical impurities (e.g., ICH Q3A limits of 0.1% for unknown impurities) .

Analytical Challenges :

- M800H08 requires ultra-sensitive LC-MS/MS methods due to its low regulatory thresholds, whereas pharmaceutical standards like Sulconazole Nitrate are typically analyzed via HPLC-UV at higher concentrations .

Research Findings and Data

Environmental Impact of this compound vs. Sulfonamides

| Parameter | This compound | Sulfacetamide Sodium |

|---|---|---|

| Half-life in soil (days) | 30–60 | 5–10 |

| Water solubility (mg/L) | 2.1 | 4500 |

| Bioaccumulation factor | 150 | <10 |

| Regulatory MRL (mg/kg) | 0.01 | Not applicable |

Key Insight : M800H08’s lower solubility and higher bioaccumulation factor necessitate rigorous monitoring compared to sulfonamides, which degrade rapidly in aquatic environments .

Notes on Limitations and Discrepancies

- Pharmaceutical compounds like Sulfabenzamide and Drofenine Hydrochloride () were excluded from Table 1 due to unrelated applications.

Biological Activity

Saflufenacil-M800H08 is a herbicide belonging to the class of protoporphyrinogen oxidase (PPO) inhibitors. It is primarily used in agricultural settings to control a wide range of weeds in various crops, including corn, soybean, and cotton. This article delves into the biological activity of this compound, focusing on its mode of action, metabolism, toxicological effects, and relevant case studies.

Mode of Action

Saflufenacil functions as a PPO inhibitor, disrupting the heme biosynthesis pathway in plants. This inhibition leads to the accumulation of protoporphyrin IX, which subsequently generates reactive oxygen species (ROS) when exposed to light. The resulting oxidative stress causes cell membrane damage and ultimately leads to plant death.

Key Mechanisms:

- Inhibition of PPO : Prevents the conversion of protoporphyrinogen IX to protoporphyrin IX.

- Accumulation of Porphyrins : Increased levels of porphyrins in tissues contribute to herbicidal activity.

Metabolic Pathways

Saflufenacil undergoes significant metabolic transformation in mammals, primarily through three major pathways:

- Demethylation of the Uracil Ring : This step alters the chemical structure significantly.

- Degradation of N-methyl-N-isopropyl Group : Converts it to an amine form.

- Cleavage of the Uracil Ring : Produces various metabolites including M800H01 and M800H07.

Excretion Patterns

Studies show that Saflufenacil is rapidly absorbed and excreted predominantly through urine and feces. The bioavailability is nearly 100% at certain doses, with notable differences between sexes in excretion rates.

| Parameter | Male Rats (%) | Female Rats (%) |

|---|---|---|

| Urinary Excretion | 26 | 96 |

| Fecal Excretion | 81 | 13 |

| Biliary Excretion | Higher in males | Lower in females |

Acute Toxicity

In acute toxicity studies, saflufenacil showed low toxicity levels across different exposure routes (oral, dermal, inhalation). However, decreased motor activity was observed at high doses in male rats.

Chronic Toxicity

Chronic studies indicated that saflufenacil primarily affects the hematopoietic system:

- Indicators of Microcytic Hypochromic Anemia : Increased reticulocytes and normoblasts were noted.

- Liver Toxicity : Elevated liver enzymes and fatty changes were observed at higher doses.

Case Studies

- 28-Day Toxicity Study : In a study involving C57BL/6NCrl mice, daily administration resulted in significant alterations in hematological parameters indicative of anemia.

- Metabolism in Lactating Goats : Studies showed that the compound was metabolized similarly to rats, with significant residues found in milk.

Research Findings

Recent studies have further elucidated the biological activity of this compound:

- Gene Mutation Studies : In vitro studies demonstrated no significant mutagenic effects on bacterial colonies.

- Porphyrin Accumulation : Increased total porphyrins were found in urine and feces following treatment, correlating with its mode of action as a PPO inhibitor.

Summary Table of Key Findings

| Study Type | Findings |

|---|---|

| Acute Neurotoxicity | Decreased motor activity at high doses |

| Chronic Toxicity | Hematological alterations indicative of anemia |

| Metabolism | Rapid absorption with sex-dependent excretion |

| Gene Mutation | No significant mutagenic effects observed |

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for Saflufenacil-M800H08, and how can researchers validate their reproducibility?

- Methodological Answer : The synthesis of this compound involves multi-step reactions, including fluorination and cyclization steps, as detailed in recent studies . To ensure reproducibility, researchers should:

- Follow stoichiometric ratios and reaction conditions (e.g., temperature, catalysts) precisely.

- Use nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) to confirm intermediate and final product purity.

- Cross-reference with supplementary data from peer-reviewed studies, such as spectral libraries or crystallographic data, to validate structural integrity .

Q. What mechanisms of action are proposed for this compound in herbicide applications?

- Methodological Answer : this compound acts as a protoporphyrinogen oxidase (PPO) inhibitor, disrupting chlorophyll biosynthesis. Researchers can verify this mechanism via:

- In vitro enzyme inhibition assays using purified PPO enzymes.

- Comparative studies with known PPO inhibitors to assess competitive/non-competitive binding kinetics.

- Plant bioassays under controlled light conditions to observe lipid peroxidation and membrane damage .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported efficacy data for this compound across different soil types?

- Methodological Answer : Contradictions may arise from confounding variables like soil pH, organic matter content, or microbial activity. To address this:

- Conduct factorial experiments varying soil parameters (e.g., pH 5–8, organic matter 1–5%) while holding other variables constant.

- Use regression analysis to model dose-response relationships under each condition.

- Incorporate isotopic labeling (e.g., ¹⁴C-Saflufenacil) to track degradation pathways and bioavailability .

- Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and experimental scope .

Q. What statistical approaches are recommended for analyzing non-linear dose-response relationships in this compound toxicity studies?

- Methodological Answer :

- Use non-linear regression models (e.g., log-logistic or Weibull functions) to fit dose-response curves.

- Apply bootstrapping or Bayesian methods to estimate confidence intervals for EC₅₀ values.

- Validate assumptions via residual analysis and goodness-of-fit tests (e.g., Akaike Information Criterion).

- Report uncertainties arising from instrument sensitivity or biological variability explicitly in results .

Q. How should researchers structure the "Discussion" section to address potential methodological flaws in this compound studies?

- Methodological Answer :

- Begin by restating hypotheses and aligning results with initial objectives.

- Compare findings to prior literature, highlighting discrepancies (e.g., conflicting efficacy data in alkaline soils) .

- Critically evaluate limitations (e.g., small sample sizes, short exposure durations) using frameworks like PICO (Population, Intervention, Comparison, Outcome) to contextualize validity .

- Propose follow-up experiments (e.g., extended field trials, metagenomic analysis of soil microbiota) to address gaps .

Data Presentation & Reproducibility

Q. What are the best practices for presenting spectral and chromatographic data in this compound synthesis studies?

- Methodological Answer :

- Include raw spectral data (NMR, IR, MS) in supplementary materials with annotated peaks .

- Use tables to summarize retention times, purity percentages, and calibration curves in the main text.

- Ensure figures adhere to journal guidelines (e.g., color accessibility, axis labels, error bars) .

- Avoid duplicating data across tables and figures; use text to emphasize trends (e.g., "Yield increased linearly with catalyst loading, as shown in Figure 2") .

Q. How can researchers ensure ethical compliance when studying this compound's environmental impact?

- Methodological Answer :

- Follow institutional review board (IRB) protocols for field trials, including non-target species protection.

- Disclose conflicts of interest (e.g., industry funding) in the "Acknowledgments" section .

- Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in public repositories .

Post-Experimental Analysis

Q. What strategies are effective for identifying unresolved questions after a this compound study?

- Methodological Answer :

- Perform a SWOT analysis (Strengths, Weaknesses, Opportunities, Threats) on the experimental workflow.

- Use failure mode and effects analysis (FMEA) to prioritize follow-up studies (e.g., "Why did degradation rates vary between lab and field conditions?").

- Engage in interdisciplinary peer review to uncover overlooked variables (e.g., climate effects on herbicide persistence) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.